N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide
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Overview
Description
N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide is an organic compound that features a benzylamino group attached to a diethoxyphenyl ring, which is further connected to a 3-oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide typically involves multiple steps. One common method starts with the preparation of the benzylamino intermediate, which can be achieved through the reaction of benzylamine with a suitable electrophile. The diethoxyphenyl ring is then introduced via electrophilic aromatic substitution reactions. Finally, the 3-oxobutanamide group is attached through acylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Hydrogenolysis over a heterogeneous palladium catalyst is often employed for the debenzylation step .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The benzylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the 3-oxobutanamide moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The diethoxyphenyl ring may facilitate binding to hydrophobic pockets in proteins, while the 3-oxobutanamide moiety can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine: Similar structure with antibacterial activity.
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
Uniqueness
N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide is unique due to the presence of both benzylamino and diethoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90162-16-6 |
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Molecular Formula |
C21H26N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[4-(benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide |
InChI |
InChI=1S/C21H26N2O4/c1-4-26-19-13-18(23-21(25)11-15(3)24)20(27-5-2)12-17(19)22-14-16-9-7-6-8-10-16/h6-10,12-13,22H,4-5,11,14H2,1-3H3,(H,23,25) |
InChI Key |
IKOSHVCCGHFSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1NCC2=CC=CC=C2)OCC)NC(=O)CC(=O)C |
Origin of Product |
United States |
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